CID 78060533

Description

CID 78060533 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database, which aggregates chemical structures, properties, and biological activity data . For example, this compound could belong to a class of bioactive molecules, such as triterpenoids (e.g., betulin, CID 72326) or synthetic inhibitors (e.g., irbesartan, CID 3749), based on analogous PubChem entries . Further identification would require access to PubChem’s full database or experimental validation via techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), as demonstrated in studies analyzing CID-associated compounds .

Properties

Molecular Formula |

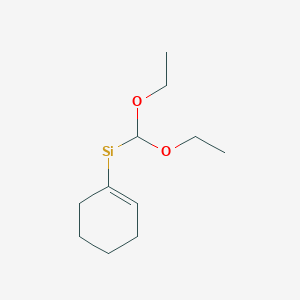

C11H20O2Si |

|---|---|

Molecular Weight |

212.36 g/mol |

InChI |

InChI=1S/C11H20O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3 |

InChI Key |

GGJNLTLWFMHENS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]C1=CCCCC1 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78060533 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 78060533 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may serve as a probe or tool for studying biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological targets. Additionally, in industry, this compound might be utilized in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of CID 78060533 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used. Understanding the precise mechanism of action requires detailed studies, including biochemical assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

While direct data on CID 78060533 is absent in the provided evidence, comparisons can be extrapolated from analogous studies:

Table 1: Key Properties of this compound and Hypothetical Analogues

Key Research Findings

Analytical Techniques: Compounds like this compound are typically characterized using LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) with Collision-Induced Dissociation (CID) to fragment ions and deduce structural features . For example, CID fragmentation differentiated ginsenoside isomers in Panax species . GC-MS (Gas Chromatography-Mass Spectrometry) is employed for volatile analogues, as seen in the analysis of essential oil fractions containing CID-associated compounds .

Biological Activity :

- Structurally similar compounds, such as betulinic acid (CID 64971), exhibit antiviral and anticancer properties via modulation of apoptotic pathways .

- Inhibitors like irbesartan (CID 3749) target angiotensin receptors, highlighting the role of CIDs in drug discovery .

Therapeutic Potential: CID-associated compounds in traditional medicine (e.g., Zingiber officinale extracts) have been studied for mitigating chemotherapy-induced diarrhea (CID), demonstrating the intersection of natural products and clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.